molecular formula C13H18O3 B6296501 Ethyl 4-(benzyloxy)butanoate CAS No. 118602-97-4

Ethyl 4-(benzyloxy)butanoate

Cat. No. B6296501
CAS RN: 118602-97-4
M. Wt: 222.28 g/mol
InChI Key: RSHBWABGLCPUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzyloxy)butanoate is a chemical compound that belongs to the family of butanoate esters. It has a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-(benzyloxy)butanoate is involved in various synthetic and chemical reactions. For instance, it has been used in the synthesis of 4-phenyl-2-butanone, a medium for medicine synthesis aimed at inflammation reduction and codeine production (Zhang, 2005). Similarly, it plays a role in the Stille reaction as a substrate in cross-coupling reactions with aryl iodides (Padwa, Sá, & Weingarten, 1997). Additionally, this compound has been used in the Horner-Wadsworth-Emmons reaction for the synthesis of complex molecules (Enders, Berg, & Jandeleit, 2003).

Biological Applications

In the realm of biology, this compound is used in the synthesis of compounds with potential biological activities. For example, it is used in the creation of anti-juvenile hormone agents in insect pest control, demonstrating its relevance in the field of entomology (Kuwano, Fujita, Furuta, & Yamada, 2008).

Pharmaceutical Research

In pharmaceutical research, this compound serves as a key intermediate. For instance, it has been utilized in the synthesis of novel indole-based hybrid oxadiazole scaffolds for potential urease inhibitors, highlighting its importance in drug development (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

Material Science and Polymer Chemistry

In material science and polymer chemistry, this compound contributes to the development of novel copolymers of styrene and other materials, expanding its applications beyond biological and pharmaceutical realms (Kharas, Delgado, Gange, Hartzell, Hawley, Kupczyk, Lam, Lyngaas, Mohammad, Montgomery, Ryan, & Wright, 2013).

Mechanism of Action

Mode of Action

. In the case of Ethyl 4-(benzyloxy)butanoate, this would result in the formation of ethanol and 4-(benzyloxy)butanoic acid. These products can then participate in various biochemical reactions.

Biochemical Pathways

For instance, ethanol is metabolized in the liver through alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid .

Result of Action

For example, ethanol affects the central nervous system by enhancing the inhibitory actions of the neurotransmitter GABA .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the rate of ester hydrolysis . Moreover, the compound’s action can also be influenced by the individual’s metabolic rate, overall health status, and genetic factors .

properties

IUPAC Name

ethyl 4-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBWABGLCPUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303106
Record name Ethyl 4-(phenylmethoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118602-97-4
Record name Ethyl 4-(phenylmethoxy)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118602-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(phenylmethoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(benzyloxy)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(benzyloxy)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(benzyloxy)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(benzyloxy)butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(benzyloxy)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(benzyloxy)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.